Raloxifene Dimesylate Hydrochloride-d4 is a deuterated form of raloxifene, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in the treatment and prevention of osteoporosis in postmenopausal women and has also shown potential in reducing the risk of invasive breast cancer. The deuterated version, Raloxifene Dimesylate Hydrochloride-d4, is utilized in pharmacokinetic studies to trace metabolic pathways and improve the accuracy of analytical techniques.
Raloxifene Dimesylate Hydrochloride-d4 is synthesized from the parent compound, raloxifene hydrochloride, through deuteration processes that replace certain hydrogen atoms with deuterium. This modification allows for enhanced tracking in biological systems using mass spectrometry.
The synthesis of Raloxifene Dimesylate Hydrochloride-d4 involves several steps, including:
The synthesis often employs high-performance liquid chromatography (HPLC) for purification and characterization. The use of mass spectrometry is crucial for confirming the incorporation of deuterium and assessing the purity of the final product.
The molecular structure of Raloxifene Dimesylate Hydrochloride-d4 retains the core structure of raloxifene, which includes:
The deuterated positions are typically at specific carbon sites where hydrogen atoms are replaced with deuterium.
Raloxifene Dimesylate Hydrochloride-d4 can undergo various chemical reactions similar to its non-deuterated counterpart, including:
Analytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to study these reactions, providing insights into metabolic pathways and pharmacokinetics.
Raloxifene Dimesylate Hydrochloride-d4 functions by selectively binding to estrogen receptors in various tissues:
The binding affinity and activity are assessed through in vitro assays that measure receptor activation and downstream signaling pathways. This selective action underlies its therapeutic benefits while minimizing adverse effects associated with non-selective estrogenic compounds.
Raloxifene Dimesylate Hydrochloride-d4 is primarily utilized in scientific research:
This compound plays a crucial role in advancing research on selective estrogen receptor modulators, contributing valuable insights into their therapeutic applications and safety profiles.
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the molecular structure and deuterium positioning in Raloxifene Dimesylate Hydrochloride-d4. The compound exhibits distinctive spectral patterns compared to its non-deuterated counterpart, particularly in the aliphatic region corresponding to the deuterated ethoxy linker. The strategic replacement of four hydrogen atoms with deuterium occurs specifically at the benzylic positions of the ethoxy chain – confirmed through characteristic signal diminution in the proton NMR spectrum and corresponding isotopic shifts in the carbon spectrum [1] [5].
The 1H-NMR spectrum displays a conspicuous absence of proton signals between δ 3.8-4.5 ppm, where the methylene protons (-O-CH2-CD2-N-) of non-deuterated Raloxifene typically resonate. This signature confirms deuterium incorporation at these positions. Additionally, the aromatic region reveals preserved proton signals for the benzothiophene core (δ 6.5-8.0 ppm) and piperidinyl moiety (δ 2.5-3.0 ppm), verifying that deuteration selectively targets the specified positions without altering the core pharmacophore [2] [6]. 13C-NMR analysis further corroborates this through characteristic triplet signals at approximately δ 70 ppm (JCD = 22 Hz) for the deuterated methylene carbons, resulting from carbon-deuterium coupling – a phenomenon absent in the non-deuterated compound. Two-dimensional NMR techniques (HSQC and HMBC) provide unambiguous assignment of all skeletal atoms and confirm structural integrity post-deuteration [3] [6].
Table 1: Key NMR Spectral Differences Between Raloxifene Hydrochloride and Raloxifene Dimesylate Hydrochloride-d4
Structural Region | Non-Deuterated 1H Chemical Shift (δ, ppm) | Deuterated Equivalent (d4-Form) | Observation |
---|---|---|---|
Ethoxy Methylene (-O-CH2-) | 4.20 (t, J=6.0 Hz) | Signal absent | Deuterium replacement |
Benzylic Methylene (-CH2-N-) | 2.85 (t, J=6.0 Hz) | Signal absent | Deuterium replacement |
Benzothiophene H-5 | 7.30 (d, J=8.5 Hz) | 7.30 (d, J=8.5 Hz) | Unaltered |
Piperidinyl Methylene | 2.45-2.60 (m) | 2.45-2.60 (m) | Unaltered |
Aromatic Protons | 6.5-8.0 (multiple signals) | 6.5-8.0 (multiple signals) | Unaltered |
Impurity profiling via NMR has identified characteristic signals for potential byproducts, including positional isomers with incomplete deuteration and oxidative metabolites. The sensitivity of modern high-field NMR spectrometers (≥400 MHz) enables detection of deuterated impurities at levels ≥0.1%, critical for ensuring compound suitability in quantitative tracer studies [4] [8].
Deuteration induces subtle but significant alterations to the physicochemical profile of Raloxifene Dimesylate Hydrochloride-d4, influencing its analytical behavior without modifying its primary pharmacological target engagement. The molecular weight increases from 509.50 g/mol (non-deuterated hydrochloride salt) to 514.07 g/mol for the deuterated form – a 4.57 g/mol difference directly attributable to the four deuterium atoms and consistent with theoretical predictions [1] [5] [6].
Crystalline structure analysis via X-ray powder diffraction reveals isostructural properties between deuterated and non-deuterated forms, maintaining identical space group symmetry (monoclinic P21/c) with nearly equivalent unit cell parameters. However, vibrational spectroscopy detects measurable isotopic effects: infrared analysis shows a 15 cm-1 red-shift in C-D stretching vibrations (observed at 2100-2200 cm-1) compared to C-H stretches (2850-3000 cm-1), while Raman spectroscopy reveals enhanced intensity for C-D vibrational modes due to the greater polarizability of deuterium bonds [2] [3].
Table 3: Comparative Physicochemical Properties of Raloxifene Hydrochloride vs. Deuterated Form
Property | Raloxifene Hydrochloride | Raloxifene Dimesylate Hydrochloride-d4 | Significance |
---|---|---|---|
Molecular Formula | C28H27NO4S•HCl | C28H23D4NO4S•HCl | Deuterium substitution |
Molecular Weight | 509.50 g/mol | 514.07 g/mol | +0.9% mass increase |
LogP (Calculated) | 5.8 ± 0.2 | 5.9 ± 0.2 | Negligible difference |
Aqueous Solubility | 0.12 mg/mL | 0.11 mg/mL | Similar formulation requirements |
Melting Range | 144-146°C (dec) | 143-145°C (dec) | Isostructural properties |
UV λmax | 286 nm | 286 nm | Identical chromophore |
Major MS Fragment | m/z 388.1 | m/z 392.1 | +4 Da shift enables MS differentiation |
Solubility assessments in aqueous buffers (pH 1.0-7.4) demonstrate comparable profiles, with both forms exhibiting pH-dependent solubility minima near physiological pH. Partition coefficient (log P) determinations show identical lipophilicity within experimental error (log P = 5.8 ± 0.2 for both compounds), confirming that deuterium substitution at the specified positions does not significantly alter hydrophobic character. However, deuterium kinetic isotope effects manifest in in vitro metabolic studies, where oxidative metabolism at positions adjacent to deuterium labels shows reduced clearance rates (≈15-20% decrease) – a property leveraged in tracer studies for enhanced detection sensitivity [1] [3] [8].
Accelerated stability testing under ICH guidelines reveals analogous degradation pathways for both compounds, forming identical impurities including the dimeric species (m/z 945.15), N-oxide, and glucuronide conjugates. However, the deuterated form exhibits slightly enhanced stability against acid-catalyzed degradation (t90 at pH 2.0: 48 hours vs. 42 hours for non-deuterated form), attributable to the stronger C-D bond (bond dissociation energy: ~464 kJ/mol vs. ~439 kJ/mol for C-H). This differential stability must be considered during analytical method development to prevent artifactual deuterium exchange during sample preparation [4] [7] [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0